Ethyl 3-morpholino-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-morpholino-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C10H15N3O3, is particularly interesting due to its unique structure, which includes a morpholine ring fused to a pyrazole core. This structural feature imparts distinct chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-morpholino-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-morpholino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-morpholino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-morpholino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with active sites of enzymes, while the pyrazole core can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the morpholine ring, making it less versatile in biological interactions.
3,5-Dimethyl-1H-pyrazole: Similar pyrazole core but different substituents, leading to different chemical and biological properties.
Uniqueness: Ethyl 3-morpholino-1H-pyrazole-4-carboxylate is unique due to the presence of the morpholine ring, which enhances its solubility and ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry and drug development .
Biological Activity
Ethyl 3-morpholino-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocycles that have garnered attention for their wide range of biological activities. The core structure allows for various substitutions that enhance their pharmacological profiles. This compound belongs to this class and exhibits promising therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The presence of the morpholino group enhances solubility and bioavailability, which is crucial for effective antimicrobial action .
- Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . this compound has demonstrated cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects : Compounds with pyrazole moieties exhibit significant anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like celecoxib .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound and related compounds:
- Anticancer Activity : A study demonstrated that this compound showed potent inhibitory effects on the proliferation of human cancer cell lines, with IC50 values comparable to standard chemotherapeutics. The compound's mechanism involved the modulation of apoptotic pathways and cell cycle arrest .
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in reducing bacterial load in infected models, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Studies : Experimental models indicated that this compound could reduce inflammatory markers in vivo, demonstrating its potential application in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 5-morpholin-4-yl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-2-16-10(14)8-7-11-12-9(8)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
ZICSYZMJWZTHGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N2CCOCC2 |
Origin of Product |
United States |
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